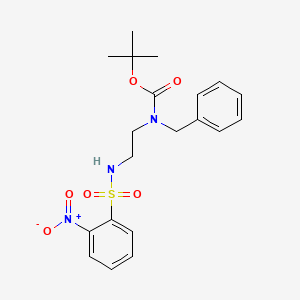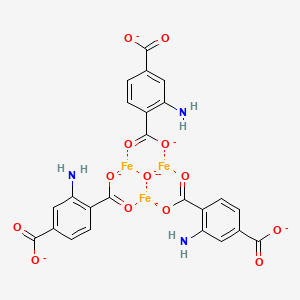
Fe-MIL-88B-NH; NH-MIL-88B(Fe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe-MIL-88B-NH, also known as NH-MIL-88B(Fe), is a metal-organic framework (MOF) that has garnered significant attention due to its unique structural properties and versatile applications. This compound is characterized by its amine-functionalized framework, which enhances its chemical reactivity and stability. The iron-based MOF is known for its large specific surface area, tunable porosity, and excellent thermal stability, making it suitable for various applications in catalysis, sensing, and environmental remediation .
Méthodes De Préparation
Fe-MIL-88B-NH can be synthesized through various methods, with the solvothermal method being the most common. In this method, iron salts and organic linkers are dissolved in a solvent and heated in a sealed vessel at elevated temperatures. The reaction typically involves the use of iron(III) chloride and 2-aminoterephthalic acid as precursors. The mixture is heated at temperatures ranging from 100°C to 180°C for several hours to form the MOF . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to produce the compound .
Analyse Des Réactions Chimiques
Fe-MIL-88B-NH undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its use as a catalyst in the Fenton-like degradation of organic pollutants, where it acts as a peroxidase-like catalyst to generate hydroxyl radicals from hydrogen peroxide . The compound also exhibits electrocatalytic activity for nitrogen reduction reactions, converting nitrogen to ammonia under ambient conditions . Common reagents used in these reactions include hydrogen peroxide, nitrogen gas, and various organic substrates.
Applications De Recherche Scientifique
Fe-MIL-88B-NH has a wide range of scientific research applications:
Environmental Remediation: It is used as a photocatalyst for the degradation of pollutants such as methylene blue and chromium(VI) in water
Biomedical Applications:
Mécanisme D'action
The mechanism of action of Fe-MIL-88B-NH involves its ability to generate reactive oxygen species (ROS) such as hydroxyl radicals, which are crucial for its catalytic activity in pollutant degradation. The iron centers in the MOF facilitate the redox reactions, while the amine functional groups enhance the adsorption of substrates and intermediates . In electrocatalytic applications, the compound’s structure allows for efficient electron transfer, promoting the reduction of nitrogen to ammonia .
Comparaison Avec Des Composés Similaires
Fe-MIL-88B-NH is unique due to its amine-functionalized framework, which distinguishes it from other iron-based MOFs such as MIL-101(Fe) and MIL-53(Fe). These similar compounds also exhibit high surface areas and catalytic activities but lack the specific functional groups that enhance the reactivity and stability of Fe-MIL-88B-NH . Additionally, La-doped MIL-88B(Fe) and NH2-MIL-88B(Fe) are variations that incorporate different metal ions or functional groups to further enhance their properties .
Propriétés
Formule moléculaire |
C24H15Fe3N3O13-8 |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
2-aminoterephthalate;iron;oxygen(2-) |
InChI |
InChI=1S/3C8H7NO4.3Fe.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;/q;;;;;;-2/p-6 |
Clé InChI |
NPXTZVWEBMWCPS-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


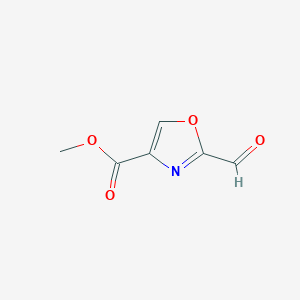
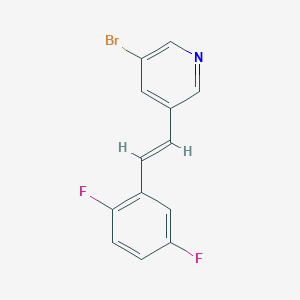

![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
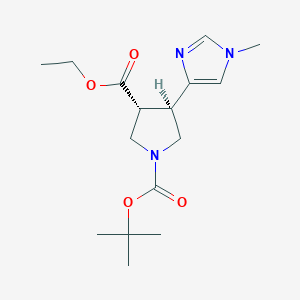
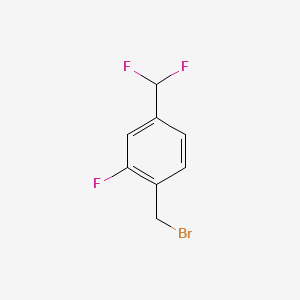
![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)



![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
